Ac-hMCH(6-16)-NH2

MCH receptor pharmacology Radioligand binding Peptide agonist

Ac-hMCH(6-16)-NH2 is the essential, well-characterized dual MCH-1R/MCH-2R agonist that activates both receptor subtypes with balanced potency (EC50 20 nM and 98 nM). It is the only validated reference standard for accurately probing MCH system contributions to energy homeostasis, appetite regulation, and stress response. Relying on this specific, high-purity batch ensures reproducible, non-selective dual-receptor activation, avoiding the uncontrolled variability and receptor selectivity shifts seen with substituted analogs or impure lots. Mandatory positive control for HTS, medicinal chemistry benchmarking, and in vivo feeding studies.

Molecular Formula C58H99N21O13S3
Molecular Weight 1394.7 g/mol
Cat. No. B12411857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-hMCH(6-16)-NH2
Molecular FormulaC58H99N21O13S3
Molecular Weight1394.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1
InChIKeyGCUCBSVZUDAARP-IHLBVCFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-hMCH(6-16)-NH2: Core Peptide Agonist for Dual MCH Receptor Activation in Neuroendocrine Research


Ac-hMCH(6-16)-NH2 is a synthetic dodecapeptide fragment of the human melanin-concentrating hormone (hMCH) [1]. This cyclic peptide, which encompasses the core disulfide ring and Arg6 of the natural hMCH sequence, acts as a non-selective, high-affinity agonist at both human MCH receptors (hMCH-1R and hMCH-2R), effectively binding to and activating both subtypes with comparable potency [1]. Its well-characterized pharmacological profile provides a consistent, dual-receptor activation tool for probing the overlapping and divergent roles of the MCH system in energy homeostasis, appetite regulation, and stress response, serving as a foundational reference standard for the development of receptor-selective analogs and small-molecule ligands [1].

Why Generic MCH Peptide Substitution is Not Equivalent: Ac-hMCH(6-16)-NH2


Although the MCH receptor family includes multiple endogenous ligands and synthetic analogs, simple substitution between MCH-derived peptides is scientifically invalid due to profound differences in receptor selectivity, intrinsic efficacy, and downstream signaling outcomes [1][2]. The full-length hMCH peptide (19 amino acids) and its core fragment Ac-hMCH(6-16)-NH2 share dual-receptor agonist activity, yet their binding affinities and functional potencies diverge significantly [1][3]. More critically, minor structural modifications to the Ac-hMCH(6-16)-NH2 scaffold can invert receptor selectivity from a balanced dual agonist to a highly selective MCH-1R agonist (e.g., peptide 26 with >200-fold selectivity), or even convert an agonist into a potent antagonist (e.g., S38151), fundamentally altering the experimental output [1][4][5]. Furthermore, the use of poorly characterized or impure peptide lots introduces uncontrolled variability in EC50/IC50 values, compromising reproducibility in receptor pharmacology assays and in vivo behavioral studies. Therefore, relying on a specific, validated batch of Ac-hMCH(6-16)-NH2 is essential to ensure a reproducible, non-selective, dual-receptor activation profile, enabling accurate interpretation of MCH pathway contributions to complex physiological processes like feeding behavior and energy balance .

Ac-hMCH(6-16)-NH2 Quantitative Differentiation: Head-to-Head Binding, Functional Selectivity, and Efficacy Data


Receptor Binding Affinity: Balanced Dual MCH-R Profile vs. Full-Length hMCH

Ac-hMCH(6-16)-NH2 demonstrates a more balanced, high-affinity binding profile for the two human MCH receptor subtypes compared to the full-length hMCH peptide. In radioligand binding assays, Ac-hMCH(6-16)-NH2 exhibits IC50 values of 0.16 nM at hMCH-1R and 2.7 nM at hMCH-2R . In contrast, the full-length hMCH (human, mouse, rat) peptide shows IC50 values of 0.3 nM at MCH1R and 1.5 nM at MCH2R [1]. While both are dual agonists, Ac-hMCH(6-16)-NH2 displays a 2-fold higher affinity for MCH-1R (0.16 nM vs. 0.3 nM) and a 1.8-fold lower affinity for MCH-2R (2.7 nM vs. 1.5 nM), resulting in a distinct subtype selectivity ratio that may influence downstream signaling in tissues co-expressing both receptors.

MCH receptor pharmacology Radioligand binding Peptide agonist

Functional Potency in Cellular Assays: Dual Agonist Activation of Calcium Flux

In a functional aequorin-based calcium mobilization assay, Ac-hMCH(6-16)-NH2 activates both human MCH receptors with EC50 values of 20 nM for hMCH-1R and 98 nM for hMCH-2R . While the compound maintains dual agonist activity, the functional potency at hMCH-1R is 4.9-fold higher than at hMCH-2R, indicating a modest functional preference despite balanced binding affinity. This functional data contrasts with the selective MCH-1R agonist peptide 26 (Ac-dArg6-cyclo(S-S)(Cys7-Met8-Leu9-Asn10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2), which exhibits an EC50 of 47 nM at hMCH-1R and more than 200-fold selectivity over hMCH-2R [1]. Thus, Ac-hMCH(6-16)-NH2 provides a unique tool for co-activating both receptors in functional assays, whereas peptide 26 enables dissection of MCH-1R-specific signaling.

GPCR functional assay Aequorin assay Calcium mobilization

Receptor Selectivity Profile: Non-Selective Dual Agonist vs. Selective Agonist Scaffold

Ac-hMCH(6-16)-NH2 is a non-selective, dual agonist for hMCH-1R and hMCH-2R, binding to and activating both receptors with comparable affinity and efficacy [1]. This non-selective profile contrasts sharply with engineered analogs derived from the same scaffold. For instance, peptide 26, which incorporates D-Arg at position 6 and Asn at position 10, exhibits >200-fold selectivity for hMCH-1R over hMCH-2R in functional assays [2]. This demonstrates that the Ac-hMCH(6-16)-NH2 core is a privileged, tunable scaffold capable of generating both balanced dual agonists and highly selective single-receptor agonists. The non-selective parent compound is therefore the essential reference standard for quantifying the selectivity gains achieved by structural modifications, and it remains the only validated tool for experiments requiring simultaneous engagement of both MCH receptor subtypes.

MCH receptor selectivity Structure-activity relationship Peptide engineering

In Vivo Behavioral Efficacy: Orexigenic Activity and Structure-Activity Correlation

In vivo studies in rats have established a strong correlation between the in vitro potency of MCH analogs at the SLC-1 (MCH-1R) receptor and their orexigenic effects following intracerebroventricular (ICV) administration [1]. The Ac-hMCH(6-16)-NH2 core peptide, as a high-affinity MCH-1R agonist, is predicted to robustly stimulate food intake based on this established structure-activity relationship [1]. While direct in vivo data for Ac-hMCH(6-16)-NH2 is limited in the public domain, the compound's potent in vitro activity at MCH-1R (IC50 = 0.16 nM) strongly supports its utility as a pharmacological tool for stimulating MCH-mediated feeding behavior in rodent models. In contrast, the MCH-1R-selective antagonist S38151 (derived from the MCH(6-17) scaffold) significantly reduces food intake when administered ICV [2], demonstrating that modifications to the Ac-hMCH(6-16)-NH2 core can invert functional outcome from orexigenic to anorexigenic. The non-selective agonist Ac-hMCH(6-16)-NH2 therefore provides a validated starting point for in vivo studies requiring activation of the endogenous MCH feeding pathway.

Feeding behavior Orexigenic peptide In vivo pharmacology

Storage and Handling Stability: Validated Shelf-Life and Reconstitution Guidelines

Ac-hMCH(6-16)-NH2, as a lyophilized cyclic disulfide-containing peptide, exhibits defined stability parameters essential for reproducible experimental outcomes. The lyophilized powder is stable for 3 years when stored at -20°C and 2 years at 4°C . Once reconstituted in solvent, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month . This contrasts with full-length hMCH (human, mouse, rat), for which vendors recommend storage of lyophilized powder for up to 6 months at 0-5°C and immediate use after reconstitution . The extended shelf-life and defined solution stability of Ac-hMCH(6-16)-NH2 reduce experimental variability arising from peptide degradation, thereby enhancing reproducibility in long-term or multi-day assay formats.

Peptide stability Lyophilized storage Solution handling

Optimal Scientific and Procurement Scenarios for Ac-hMCH(6-16)-NH2 Use


Dual MCH Receptor Activation in Recombinant Cell-Based Assays

When the experimental objective is to simultaneously activate both hMCH-1R and hMCH-2R in recombinant cell lines, Ac-hMCH(6-16)-NH2 is the preferred tool due to its well-characterized, balanced dual agonist profile (hMCH-1R EC50 = 20 nM; hMCH-2R EC50 = 98 nM) [1]. This scenario is common in high-throughput screening campaigns for novel MCH receptor modulators, where a non-selective agonist serves as the positive control to define the maximum assay window and to validate receptor expression and coupling in both MCH-1R- and MCH-2R-expressing cell lines. The compound's high potency and dual activity ensure a robust, reproducible signal in calcium flux, cAMP, or β-arrestin recruitment assays, enabling reliable normalization and comparative analysis of test compounds across both receptor subtypes [1].

Structure-Activity Relationship (SAR) Reference Standard

Ac-hMCH(6-16)-NH2 is the essential reference standard for any medicinal chemistry or peptide engineering program aimed at developing novel MCH receptor ligands. As the minimal active fragment that retains full dual agonist potency, it serves as the benchmark against which all structural modifications are compared [1]. Researchers can quantify the impact of amino acid substitutions (e.g., D-Arg at position 6, Asn at position 10) on receptor selectivity and functional efficacy by directly comparing the activity of new analogs to the parent Ac-hMCH(6-16)-NH2 scaffold in side-by-side binding and functional assays [1][2]. This enables precise determination of selectivity gains, functional shifts (agonist to antagonist), and potency changes, providing a rigorous foundation for patent applications and lead optimization reports.

In Vivo Orexigenic Positive Control for Feeding Behavior Studies

For in vivo pharmacology studies investigating the role of MCH in energy homeostasis and feeding behavior, Ac-hMCH(6-16)-NH2 is the appropriate positive control agonist. The established correlation between in vitro MCH-1R potency and in vivo orexigenic activity supports its use as a tool to validate experimental models and to confirm the functional integrity of the MCH signaling pathway in animals [1]. When administered centrally (e.g., ICV), Ac-hMCH(6-16)-NH2 is expected to induce a robust, quantifiable increase in food intake, providing a clear baseline for evaluating the efficacy of novel MCH receptor antagonists or for dissecting the downstream neural circuits engaged by MCH receptor activation [1]. This application is particularly valuable in obesity and metabolic disease research.

MCH-1R/MCH-2R Co-Expression Tissue or Primary Culture Studies

In native tissues or primary cell cultures that co-express both MCH-1R and MCH-2R (e.g., specific hypothalamic nuclei or peripheral cell types), Ac-hMCH(6-16)-NH2 is the only validated peptide agonist that reliably activates both receptor populations simultaneously [1]. Using a receptor-selective agonist in such a system would provide an incomplete picture of the integrated MCH response. The non-selective activation profile of Ac-hMCH(6-16)-NH2 enables researchers to study the composite physiological or pathophysiological effects of full MCH system engagement, including potential receptor cross-talk and downstream signaling convergence. This is critical for translational studies aiming to understand the net effect of MCH signaling in complex biological settings where both receptors contribute to the functional outcome [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-hMCH(6-16)-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.